

# The Isozyme-Selective MTHFD2 Inhibitor DS18561882: A Technical Overview

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Compound of Interest					
Compound Name:	DS18561882				
Cat. No.:	B8095293	Get Quote			

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#### **Abstract**

DS18561882 is a potent and orally bioavailable small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon (1C) metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. DS18561882 demonstrates significant isozyme selectivity for MTHFD2 over its cytosolic counterpart, MTHFD1. This selectivity is critical, as MTHFD1 is ubiquitously expressed in normal tissues. This document provides an in-depth technical guide on the selectivity of DS18561882, including quantitative data, detailed experimental protocols for its evaluation, and a visualization of the relevant metabolic pathways.

### **Data Presentation**

The selectivity of **DS18561882** for MTHFD2 over MTHFD1 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition



Compound	Target	IC50 (μM)	Selectivity (MTHFD1/MTH FD2)	Reference
DS18561882	MTHFD2	0.0063	~90-fold	[1][2][3]
MTHFD1	0.57	[1][2][3]		

Table 2: Cellular Activity

Compound	Cell Line	Assay Type	GI50 (nM)	Reference
DS18561882	MDA-MB-231	Growth Inhibition	140	[1][2][3]

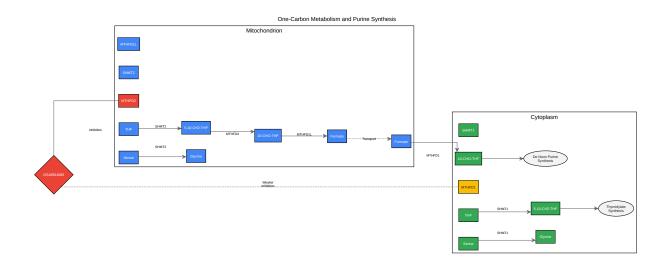
#### **Mechanism of Action**

**DS18561882** exerts its anti-cancer effects by inhibiting MTHFD2, which plays a critical role in the mitochondrial one-carbon folate cycle. This pathway is essential for the generation of one-carbon units required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5][6] In cancer cells, there is a high demand for these precursors to sustain rapid proliferation. By inhibiting MTHFD2, **DS18561882** depletes the intracellular pool of formate, a key one-carbon unit, thereby disrupting purine synthesis and leading to cell growth arrest.[4][5]

## **Signaling and Metabolic Pathways**

The one-carbon metabolic pathway is compartmentalized between the mitochondria and the cytoplasm. MTHFD2 is a key enzyme in the mitochondrial pathway, while MTHFD1 functions in the cytoplasm. Both are involved in the interconversion of tetrahydrofolate derivatives to provide one-carbon units for biosynthesis.





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Caption: One-Carbon Metabolism Pathway and the inhibitory action of **DS18561882**.



MTHFD2 expression is regulated by various oncogenic signaling pathways, making it a hub for metabolic reprogramming in cancer.

## **Growth Factors** PI3K/Akt Pathway mTORC1 ATF4 c-Myc Transcriptional Transcriptional Upregulation Upregulation MTHFD2 Gene Expression MTHFD2 Protein Promotes Cancer Cell Proliferation

Regulation of MTHFD2 Expression in Cancer

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Caption: Key pathways regulating MTHFD2 expression in cancer.



# Experimental Protocols MTHFD2 Enzymatic Assay (Dehydrogenase Activity)

This assay measures the ability of a compound to inhibit the NAD+-dependent dehydrogenase activity of MTHFD2 by monitoring the production of NADH.

#### Materials:

- Recombinant human MTHFD2 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- DS18561882 (or other test compounds) dissolved in DMSO
- 96-well or 384-well microplates
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD+.
- Add DS18561882 or DMSO (vehicle control) to the reaction mixture in the microplate wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the substrate, CH2-THF.
- Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
- Calculate the initial reaction velocity for each concentration of the inhibitor.



• Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7][8]

## Workflow for MTHFD2 Enzymatic Assay Start Prepare Reaction Mixture (Buffer, MTHFD2, NAD+) Add DS18561882 (or DMSO control) Incubate at Room Temperature Initiate Reaction with CH2-THF Monitor NADH Production (Absorbance at 340 nm) Calculate Initial Reaction Velocity Determine IC50 Value



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Caption: General workflow for the MTHFD2 enzymatic dehydrogenase assay.

## Cell Growth Inhibition Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of an inhibitor on cancer cell proliferation and viability.

#### Materials:

- Human breast cancer cell line (e.g., MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DS18561882 dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **DS18561882** or DMSO (vehicle control) for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.

## Foundational & Exploratory





- Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
- Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.[8]



# Workflow for Cell Growth Inhibition Assay Seed Cells in 96-well Plate Treat with DS18561882 (or DMSO control) Incubate for 72 hours Add MTT Solution Incubate to Allow Formazan Formation Add Solubilization Buffer Measure Absorbance Calculate GI50 Value

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Caption: General workflow for a cell growth inhibition assay.



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